molecular formula C31H36ClF7N4O2 B6175459 (2R,4S)-4-[(8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide hydrochloride CAS No. 579475-21-1

(2R,4S)-4-[(8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide hydrochloride

Cat. No.: B6175459
CAS No.: 579475-21-1
M. Wt: 665.1 g/mol
InChI Key: WKIIEDMRXGVSOO-ISFOHNRCSA-N
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Description

(2R,4S)-4-[(8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide hydrochloride is a potent and selective antagonist of the Neurokinin 1 Receptor (NK1R). This compound is a stereoisomer of a key intermediate in the synthesis of Aprepitant, a substance P antagonist used clinically for the prevention of chemotherapy-induced nausea and vomiting (CINV). The specific (2R,4S,8aS,1R) stereochemistry is critical for optimal binding affinity and functional activity at the NK1 receptor [https://www.rcsb.org/structure/7T44]. Researchers utilize this compound to investigate the role of substance P and NK1 receptor signaling in a wide range of physiological and pathophysiological processes, including emesis, pain transduction, inflammation, depression, and anxiety. Its mechanism of action involves competitively binding to the NK1 receptor, thereby blocking the biological effects of substance P [https://go.drugbank.com/drugs/DB00917]. The hydrochloride salt form ensures enhanced stability and solubility for in vitro and in vivo research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

579475-21-1

Molecular Formula

C31H36ClF7N4O2

Molecular Weight

665.1 g/mol

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C31H35F7N4O2.ClH/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1H/t19-,24+,25+,27-;/m1./s1

InChI Key

WKIIEDMRXGVSOO-ISFOHNRCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.Cl

Purity

98

Origin of Product

United States

Biological Activity

The compound (2R,4S)-4-[(8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide hydrochloride , commonly referred to as Orvepitant, is a synthetic molecule primarily studied for its potential therapeutic applications, particularly in the treatment of various psychiatric and neurological disorders. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

Orvepitant is characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. The key features of its chemical structure include:

  • A piperidine backbone
  • A pyrrole-derived moiety
  • Multiple trifluoromethyl and fluoro substituents

The molecular formula is noted as C25H32F3N5O2HClC_{25}H_{32}F_3N_5O_2\cdot HCl with a molecular weight of approximately 487.01 g/mol .

Orvepitant functions primarily as a neurokinin receptor antagonist , specifically targeting the neurokinin-1 (NK1) receptor. This receptor is implicated in various physiological processes, including pain perception, stress response, and mood regulation. By blocking NK1 receptors, Orvepitant may exert antidepressant effects and reduce anxiety .

Antidepressant Effects

Several studies have demonstrated the potential of Orvepitant in alleviating symptoms of depression. In preclinical trials, it has shown efficacy in rodent models of depression, where it significantly reduced depressive-like behaviors when administered at appropriate doses .

Table 1: Summary of Antidepressant Activity in Preclinical Studies

StudyModelDose (mg/kg)Outcome
Smith et al. (2020)Chronic stress model10Reduced immobility in forced swim test
Johnson et al. (2021)Learned helplessness15Increased sucrose preference
Lee et al. (2022)Tail suspension test5Decreased duration of immobility

Anti-Anxiety Properties

In addition to its antidepressant effects, Orvepitant has also been evaluated for its anxiolytic properties. Research indicates that it may reduce anxiety-like behaviors in animal models through modulation of neurotransmitter systems involved in anxiety regulation .

Table 2: Summary of Anxiolytic Activity in Animal Models

StudyModelDose (mg/kg)Outcome
Thompson et al. (2019)Elevated plus maze10Increased time spent in open arms
Garcia et al. (2020)Light/dark box test20Decreased latency to enter light area

Neuroprotective Effects

Emerging evidence suggests that Orvepitant may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis . This effect is believed to be mediated through antioxidant mechanisms and inhibition of pro-inflammatory cytokines.

Clinical Trials

Orvepitant has been investigated in clinical settings for its efficacy in treating major depressive disorder (MDD) and post-traumatic stress disorder (PTSD). Initial results from phase II trials indicate promising outcomes regarding symptom reduction and overall patient well-being .

Table 3: Overview of Clinical Trials Involving Orvepitant

Trial PhaseConditionPrimary Outcome MeasureResults
Phase IIMDDHAM-D score reductionSignificant improvement observed
Phase IIPTSDCAPS score reductionPositive response noted

Scientific Research Applications

The compound (2R,4S)-4-[(8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide hydrochloride is a complex chemical structure with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Here, we will explore its scientific research applications, supported by data tables and relevant case studies.

Medicinal Chemistry

The compound's structural features suggest potential applications in the development of pharmaceuticals. The presence of the piperidine ring and the pyrazine moiety can be associated with various pharmacological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrrole and pyrazine have been explored for their ability to target specific cancer pathways .
  • Anti-inflammatory Properties : Research indicates that fused pyrrole derivatives can exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Neuropharmacology

Given the compound's potential to interact with neurotransmitter systems, it may be investigated for:

  • CNS Activity : Compounds with similar piperidine structures are often studied for their effects on the central nervous system (CNS), including anxiolytic and antipsychotic properties. The compound's ability to modulate neurotransmitter receptors could be a focal point of research .

Drug Design and Development

The intricate design of this compound allows for exploration in:

  • Targeted Drug Delivery : The unique structural components may facilitate binding to specific biological targets, enhancing the efficacy of drug delivery systems .

Structure-Activity Relationship (SAR) Studies

The compound serves as an excellent candidate for SAR studies due to its diverse substituents. Investigating how modifications to its structure affect biological activity can lead to:

  • Optimized Therapeutic Agents : By systematically altering functional groups, researchers can identify more potent analogs with improved pharmacokinetic profiles .

Table 1: Structural Features and Their Implications

FeatureDescriptionPotential Implications
Piperidine RingA six-membered nitrogen-containing ringCNS activity
Pyrazine MoietyA six-membered ring with two nitrogenAnticancer properties
Trifluoromethyl GroupHighly electronegativeIncreased lipophilicity
Fluorinated Aromatic RingEnhances metabolic stabilityImproved bioavailability

Table 2: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
PyrrolopyridinesAnticancer
Piperidine DerivativesCNS Modulation
Fluorinated PyrazinesAnti-inflammatory

Case Study 1: Anticancer Activity of Pyrrole Derivatives

A study investigated a series of pyrrole-based compounds for their anticancer properties against HepG2 liver cancer cells. The results indicated that certain modifications led to significant reductions in cell viability, suggesting that similar strategies could be applied to the target compound .

Case Study 2: Neuropharmacological Effects

Research on piperidine derivatives has shown potential anxiolytic effects in animal models. Compounds exhibiting similar structural motifs as our target have been found to modulate GABAergic transmission, highlighting a potential pathway for therapeutic action in anxiety disorders .

Case Study 3: Structure-Activity Relationship Analysis

A comprehensive SAR study on pyrazine derivatives revealed that specific substitutions significantly enhanced binding affinity to target receptors involved in pain modulation. This approach could guide future modifications of the target compound to optimize its therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Mechanisms of Action

Evidence from systems pharmacology and molecular docking studies suggests that structurally similar compounds often share mechanisms of action (MOAs) . For example:

  • Oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping protein targets and transcriptome responses, while gallic acid (GA), with a distinct structure, shows divergent effects .
  • A Tanimoto coefficient >0.85 (a measure of structural similarity) correlates with a 20% probability of shared gene expression profiles, highlighting the nuanced relationship between structure and bioactivity .
Table 1: Key Structural Features and Implications
Compound Core Structure Key Substituents Pharmacological Implications
Target Compound Piperidine-pyrrolopyrazine 3,5-Bis(trifluoromethyl)phenyl, hydrochloride Enhanced metabolic stability, solubility
Oleanolic Acid (OA) Triterpenoid Hydroxyl groups, cyclic ether Anti-inflammatory, hepatoprotective
EP 4,374,877 A2 Derivatives (Patent) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy Kinase inhibition, anticancer potential
Diethyl 8-cyano-7-(4-nitrophenyl)... Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano Unknown (structural analog study)

Unique Features of the Target Compound

  • 3,5-Bis(trifluoromethyl)phenyl Group : This substituent is rare in natural products but common in synthetic pharmaceuticals. It enhances lipophilicity and target binding affinity due to fluorine’s electron-withdrawing effects .
  • Stereochemistry : The (2R,4S) and (8aS) configurations may influence binding to chiral targets, such as G-protein-coupled receptors (GPCRs) or enzymes .

Contrasts with Patent Derivatives

Compounds in EP 4,374,877 A2 (2024) share structural motifs with the target compound, such as:

  • Pyrrolo-pyridazine/pyrazine cores : These bicyclic systems are often associated with kinase inhibition .
  • Trifluoromethyl groups : Common in modern drug design for metabolic stability .

However, key differences include:

  • Morpholine-ethoxy side chains in patent derivatives vs. the 3,5-bis(trifluoromethyl)phenyl group in the target compound.
  • Carboxamide linkages to varied aromatic systems, suggesting divergent target selectivity .

Limitations of Structural Similarity Predictions

For example:

  • Biological context (e.g., cell type, disease state) significantly influences whether structural analogs exhibit similar MOAs .

Preparation Methods

Chiral Resolution of 3-Piperidinecarboxylic Acid Derivatives

The (2R,4S)-stereochemistry is established via enantioselective hydrolysis of 3-piperidineformamide precursors. Using concentrated HCl at 60–65°C, (S)-3-piperidinecarboxylic acid hydrochloride is obtained with 99.6% enantiomeric excess (ee) without chiral resolving agents. Key parameters:

ParameterOptimal ValueImpact on ee
Reaction Temperature60–65°CPrevents racemization
HCl Concentration32–36% (w/w)Hydrolysis efficiency
Cooling Rate Post-Rxn15–20°C over 2 hCrystallization yield

Diastereoselective 4-Position Functionalization

The 4-fluoro-2-methylphenyl group is introduced via Pd/C-catalyzed hydrogenation of 4-fluoropyridine intermediates. Using 10% Pd/C under 50 psi H₂, cis-selectivity (>20:1 dr) is achieved for the 2,4-disubstituted piperidine. Fluorine’s gauche effect directs nucleophilic attack to the axial position, favoring the (2R,4S)-diastereomer.

Construction of the (8aS)-6-Oxo-Octahydropyrrolo[1,2-a]Pyrazin-2-Yl Moiety

Nitro-Mannich Cyclization Strategy

A serendipitous nitro group displacement enables one-pot pyrrolopyrazine formation (Scheme 1):

  • Nitro-Mannich Reaction : Benzylamine, nitroethane, and formaldehyde condense at 80°C to form a nitroamine intermediate.

  • Displacement-Rearrangement : Heating to 110°C induces nitro group expulsion, generating the bicyclic core in 68% yield.

Mechanistic Insight : HRMS analysis confirms a spirocyclic aziridinium intermediate, which undergoes ring expansion to the 6-oxo-pyrrolopyrazine.

Oxazolidine-Assisted Asymmetric Reduction

Chiral oxazolidine auxiliaries induce >95% ee during hydrogenation. For example, (S)-oxazolidine-substituted pyridine 41 is reduced with Pd(OH)₂/C to yield the (8aS)-configured pyrrolopyrazine in 55% yield after deprotection.

Installation of the (1R)-1-[3,5-Bis(Trifluoromethyl)Phenyl]Ethyl-N-Methyl Group

Suzuki-Miyaura Cross-Coupling

3,5-Bis(trifluoromethyl)phenylboronic acid is coupled to a bromoethyl-piperidine intermediate using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1). The reaction proceeds at 90°C for 12 h, achieving 85% yield (Table 2).

Catalyst LoadingBaseSolventYield (%)
2 mol% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O85
5 mol% PdCl₂Cs₂CO₃THF/H₂O72

N-Methylation via Eschweiler-Clarke Reaction

The secondary amine is methylated using formaldehyde (3 eq) and formic acid (5 eq) at reflux (100°C, 8 h), achieving quantitative conversion. Excess reagents are removed via aqueous extraction (pH 10).

Carboxamide Bond Formation and Salt Preparation

Carbodiimide-Mediated Coupling

The piperidine carboxylic acid is activated with EDC·HCl (1.2 eq) and HOBt (1 eq) in DCM, then reacted with the (1R)-amine at 0°C. After 24 h, the carboxamide is isolated in 92% yield after silica gel chromatography.

Hydrochloride Salt Crystallization

The free base is treated with 1.1 eq HCl in ethyl acetate at −20°C. Slow evaporation yields the hydrochloride salt as a white crystalline solid (mp 214–216°C, 99.3% purity by HPLC).

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/IPA, 1.0 mL/min; Rt = 12.7 min (piperidine), 15.3 min (pyrrolopyrazine).

  • 19F NMR : δ −63.5 ppm (CF₃, d, J = 12 Hz), −114.2 ppm (C-F, m).

  • XRPD : Distinctive peaks at 2θ = 8.4°, 17.1°, 22.6° confirm crystalline form .

Q & A

Q. Side Reaction Mitigation :

  • Inert atmospheres (N₂/Ar) minimize oxidation of sensitive intermediates .
  • Purification : Flash chromatography or recrystallization removes byproducts, confirmed via HPLC (>98% purity) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates stereochemistry and substituent positions. For example, the 4-fluoro-2-methylphenyl group shows distinct aromatic splitting patterns (δ 6.8–7.2 ppm) and fluorine coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₃₄H₃₈F₄N₄O₂·HCl) .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers, critical for patent applications .

Advanced: How can computational methods optimize the synthesis pathway for improved yield?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts transition states and intermediates to identify rate-limiting steps (e.g., ring closure energy barriers) .
  • Heuristic Algorithms : Bayesian optimization screens reaction parameters (temperature, solvent, catalyst loading) to maximize yield. For example, a 20% yield improvement was achieved in similar piperidine-carboxamide systems by optimizing solvent polarity .
  • Retrosynthetic Analysis : AI-driven tools (e.g., CASP programs) decompose the target into commercially available building blocks, reducing synthetic steps .

Advanced: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected couplings (e.g., fluorine-mediated J-coupling anomalies) .
  • Dynamic NMR : Assess rotational barriers in hindered amide bonds, which may cause signal broadening .

Advanced: What strategies enhance the compound’s pharmacological profile through structural modification?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 4-fluoro-2-methylphenyl group with pyridinyl or thiophene rings to improve solubility while retaining target affinity (see SAR tables in ).
  • Prodrug Design : Introduce ester or phosphate groups at the piperidine nitrogen to enhance bioavailability .
  • Metabolic Stability : Fluorine atoms at the 3,5-bis(trifluoromethyl)phenyl group reduce CYP450-mediated oxidation, as shown in microsomal assays .

Advanced: How can reaction conditions be systematically optimized for scale-up?

Methodological Answer:

  • Factorial Design : Vary parameters (temperature, pressure, stoichiometry) to identify critical factors. For example, a 2⁴ design reduced reaction time by 40% in similar pyrrolidine syntheses .
  • Flow Chemistry : Continuous-flow reactors improve heat transfer and mixing efficiency, particularly for exothermic steps like amide bond formation .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinase domains), guided by co-crystal structures of analogs .
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability over 100 ns trajectories to assess binding entropy/enthalpy .
  • Free Energy Perturbation (FEP) : Quantifies affinity changes upon substituent modification (e.g., trifluoromethyl vs. methyl groups) .

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